
Spectroscopic Analysis of 2-Chloro-3,6-
dimethylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoline

Cat. No.: B1356919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-3,6-dimethylquinoline is a substituted quinoline derivative with potential applications

in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a

wide array of biologically active compounds, and the specific substitution pattern of this

molecule offers a unique template for further functionalization. This technical guide provides an

overview of the spectroscopic properties of 2-Chloro-3,6-dimethylquinoline, essential for its

identification, characterization, and application in research and development.

While comprehensive experimental spectroscopic data for 2-Chloro-3,6-dimethylquinoline is

not widely published, this document collates available information and provides context based

on related chemical structures.

Molecular and Physical Properties
Property Value Source

Molecular Formula C₁₁H₁₀ClN [1]

Molecular Weight 191.66 g/mol [1]

CAS Number 132118-28-6 [1]
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Spectroscopic Data Summary
Detailed experimental spectra for 2-Chloro-3,6-dimethylquinoline are not readily available in

public databases. The following sections provide predicted data and analysis based on the

known spectroscopic behavior of related quinoline derivatives.

Mass Spectrometry (MS)
Predicted mass spectrometry data suggests the following adducts and their calculated collision

cross sections (CCS). This information can be valuable for identifying the compound in

complex mixtures using ion mobility-mass spectrometry.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 192.05745 137.0

[M+Na]⁺ 214.03939 148.7

[M-H]⁻ 190.04289 140.8

[M+NH₄]⁺ 209.08399 158.1

[M+K]⁺ 230.01333 143.6

[M]⁺ 191.04962 140.1

[M]⁻ 191.05072 140.1

Data from PubChemLite, predicted using CCSbase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2-Chloro-3,6-dimethylquinoline are not currently

available in the searched literature. However, expected chemical shifts can be inferred from the

analysis of structurally similar compounds such as 2-chloroquinoline, 2,6-dimethylquinoline,

and other substituted quinolines.

Expected ¹H NMR Spectral Features:
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Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting

coupling patterns consistent with the trisubstituted benzene and monosubstituted pyridine

rings of the quinoline core.

Methyl Protons: Two distinct singlet signals in the aliphatic region (typically δ 2.0-3.0 ppm),

corresponding to the methyl groups at positions 3 and 6.

Expected ¹³C NMR Spectral Features:

Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbon

atoms of the quinoline ring.

Signals corresponding to the two methyl carbons in the aliphatic region (typically δ 15-25

ppm).

The carbon atom bearing the chlorine (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Chloro-3,6-dimethylquinoline is not available. Based on

the functional groups present, the following characteristic absorption bands are expected:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-Chloro-3,6-
dimethylquinoline are not available due to the lack of published spectra. However, standard

methodologies for obtaining NMR, IR, and MS data for small organic molecules would be

applicable.

General Protocol for NMR Spectroscopy:
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Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H.

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the

final spectra.

General Protocol for IR Spectroscopy:

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the

standard range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry:

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Synthesis Pathway
The synthesis of 2-chloro-3,6-dimethylquinoline can be conceptualized through established

methods for quinoline synthesis, such as the Vilsmeier-Haack reaction, followed by

chlorination. A plausible synthetic route is outlined below.

Conceptual Synthesis of 2-Chloro-3,6-dimethylquinoline

p-Toluidine Acylation
(e.g., Acetic Anhydride)

Step 1
N-(p-tolyl)acetamide Vilsmeier-Haack Reaction

(POCl₃, DMF)
Step 2

2-Chloro-3,6-dimethylquinoline
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Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 2-Chloro-3,6-dimethylquinoline.

Logical Relationship of Spectroscopic Methods
The characterization of a novel or synthesized compound like 2-Chloro-3,6-dimethylquinoline
relies on the complementary information provided by different spectroscopic techniques.

Interrelation of Spectroscopic Data for Structural Elucidation
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Caption: Logical flow for structure determination using multiple spectroscopic methods.

Conclusion
While direct experimental spectroscopic data for 2-Chloro-3,6-dimethylquinoline remains

elusive in the public domain, this guide provides a foundational understanding of its expected

spectroscopic characteristics based on its chemical structure and data from related

compounds. The synthesis and full spectroscopic characterization of this compound would be a

valuable contribution to the field, enabling its broader use in drug discovery and materials

science. Researchers working with this compound are encouraged to perform and publish this

fundamental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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